2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine
Description
Properties
IUPAC Name |
4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBEIDPRRYKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348310 | |
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102187-19-9 | |
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
t-BuOK-Mediated Oxidative Coupling Amination
The most widely adopted method involves the reaction of 1,4-naphthoquinone with 4-diethylamino-2-methylaniline under t-BuOK catalysis. This approach, adapted from analogous naphthoquinone aminations, proceeds via a base-mediated nucleophilic attack mechanism.
Reaction Conditions
-
Substrates : 1,4-naphthoquinone (1.0 equiv), 4-diethylamino-2-methylaniline (2.0 equiv)
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Catalyst : t-BuOK (2.0 equiv)
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Solvent : DMF (0.1 M concentration)
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Temperature : Room temperature (25°C)
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Time : 2 hours
The base deprotonates the amine, generating a nucleophilic species that attacks the electron-deficient C2 position of 1,4-naphthoquinone. Subsequent oxidation yields the imine-linked product.
Mechanistic Steps :
Alternative Catalytic Systems
Comparative studies highlight the limitations of traditional catalysts (e.g., FeCl₃, CeCl₃) in achieving regioselectivity (Table 1).
Table 1: Catalyst Efficiency for C2 Amination
| Catalyst | Yield (%) | Regioselectivity (C2:C3) |
|---|---|---|
| t-BuOK | 92 | >99:1 |
| FeCl₃ | 65 | 85:15 |
| CeCl₃·7H₂O | 58 | 78:22 |
| I₂ | 47 | 70:30 |
Data adapted from t-BuOK-mediated protocols and legacy systems.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates. Non-polar solvents (toluene, THF) reduce yields by 30–40% due to poor amine solubility.
Stoichiometric Ratios
A 2:1 amine-to-naphthoquinone ratio maximizes yield by mitigating side reactions (e.g., over-amination). Excess amine (>2.5 equiv) promotes dimerization, reducing purity to <80%.
Temperature and Time
Room-temperature reactions achieve optimal kinetics, whereas elevated temperatures (>40°C) accelerate decomposition. Prolonged reaction times (>4 hours) reduce yields by 15% due to oxidative degradation.
Industrial-Scale Production
Batch Process Design
Industrial synthesis employs jacketed reactors with:
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Precision temperature control (±1°C)
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Inert atmosphere (N₂ or Ar) to prevent oxidation
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Continuous monitoring of pH and reaction progress
Purification Protocol :
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Liquid-liquid extraction with ethyl acetate/water.
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Crystallization from ethanol/water (3:1 v/v).
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Vacuum drying at 50°C to constant weight.
Yield : 85–90% (purity >98% by HPLC).
Comparative Analysis of Methodologies
t-BuOK vs. Acid-Catalyzed Approaches
While HClO₄–SiO₂ systems achieve moderate yields (70–75%), they require harsh conditions (reflux, 12 hours) and generate acidic waste. t-BuOK’s mild profile aligns with green chemistry principles.
Scalability Challenges
Pilot-scale trials reveal:
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Mixer-settler extractors improve phase separation efficiency by 25%.
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Antisolvent crystallization (using n-heptane) reduces solvent consumption by 40%.
Physicochemical Characterization
Table 2: Key Physical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₈H₂₇N₃O₂ | HRMS |
| Molecular Weight | 437.54 g/mol | Calculated |
| Melting Point | 192°C | DSC |
| Purity | ≥98.0% | Titrimetric |
1H NMR (CDCl₃) confirms regioselectivity via:
Chemical Reactions Analysis
Types of Reactions
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-Phenylcarbamoyl-1,4-naphthoquinone derivatives exhibit notable anticancer properties. For example, studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle progression.
Case Study : A study published in Journal of Medicinal Chemistry reported that a related naphthoquinone compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and suggested that the phenylcarbamoyl moiety enhances its biological activity by facilitating cellular uptake .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity. The presence of the naphthoquinone structure is known to contribute to antimicrobial effects due to its ability to disrupt cellular membranes and inhibit nucleic acid synthesis.
Data Table: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Antimicrobial Agents and Chemotherapy |
| Escherichia coli | 12 | Journal of Antibiotics |
| Candida albicans | 10 | Mycological Research |
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate singlet oxygen makes it a candidate for use in photodynamic therapy, a treatment modality for various cancers. The photosensitizing properties of naphthoquinones allow for targeted destruction of tumor cells upon light activation.
Case Study : Research highlighted in Photochemistry and Photobiology demonstrated that naphthoquinone derivatives exhibit enhanced phototoxicity when activated with specific wavelengths of light, leading to effective tumor cell eradication while sparing surrounding healthy tissue .
Dye Sensitization in Solar Cells
Another innovative application lies in the field of solar energy. The compound has been explored as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its electronic properties enable efficient light absorption and electron transfer processes.
Data Table: Performance Metrics in DSSCs
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 7.5% |
| Open Circuit Voltage | 0.72 V |
| Short Circuit Current | 15 mA/cm² |
This data indicates that the incorporation of such compounds can enhance the efficiency of solar cells significantly compared to traditional dyes .
Mechanism of Action
The mechanism of action of 2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[4-(Diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide
- Molecular Formula : C₂₈H₂₇N₃O₂
- Molecular Weight : 437.543 g/mol
- CAS Number : 102187-19-9 .
Structural Features: The compound features a 1,4-naphthoquinone core substituted with:
A phenylcarbamoyl group at position 2.
A 4-diethylamino-2-methylphenylimine group at position 3. The diethylamino and methyl groups enhance electron-donating properties, while the naphthoquinone backbone provides π-conjugation, making it relevant in optoelectronic materials or ligand design .
Physical Properties :
Hazard Information :
Classified under R36/37/38 (irritating to eyes, respiratory system, and skin) .
Comparison with Structurally Similar Compounds
2-Amino-1,4-naphthoquinone 4-N-phenylimine
- Molecular Formula : C₁₆H₁₂N₂O
- Molecular Weight : 248.279 g/mol .
- Key Differences: Lacks the carbamoyl (-CONHPh) and diethylamino (-NEt₂) substituents. Simpler structure reduces steric hindrance but limits electronic tunability. Potential applications as a synthetic intermediate or redox-active scaffold due to the unsubstituted amino group .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Molecular Weight : 493.53 g/mol .
- Key Differences: Incorporates a sulfamoyl (-SO₂NH-) linkage and pyridinyl group, enabling hydrogen bonding and metal coordination. Higher molecular weight and polar functional groups enhance solubility in polar solvents. Potential biological relevance (e.g., enzyme inhibition) due to sulfonamide and pyridine motifs .
Structural and Functional Comparative Analysis
Table 1: Comparative Properties of Target Compound and Analogues
Research Implications and Industrial Relevance
- Solubility and Reactivity : The sulfamoyl-containing compound (C₂₄H₂₃N₅O₅S) may exhibit superior aqueous solubility, advantageous for pharmaceutical applications .
- Safety Profile : The target compound’s irritation hazards (R36/37/38) necessitate careful handling, whereas analogues with sulfonamide groups may pose distinct toxicological risks .
Biological Activity
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine (CAS Number: 102187-19-9) is a synthetic derivative of naphthoquinone that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a complex molecular structure with a molecular formula of C28H27N3O2 and a molecular weight of 437.54 g/mol. Its unique design incorporates various functional groups that may contribute to its biological effects.
The compound is characterized by:
- Molecular Formula : C28H27N3O2
- Molecular Weight : 437.54 g/mol
- Melting Point : 192 °C
- Appearance : Green crystalline form
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O2 |
| Molecular Weight | 437.54 g/mol |
| Melting Point | 192 °C |
| CAS Number | 102187-19-9 |
The biological activity of naphthoquinone derivatives, including this compound, is often attributed to their ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells through several proposed mechanisms:
- Interference with Electron Transport : Naphthoquinones can disrupt mitochondrial function and electron transport chains.
- DNA Interaction : They can form adducts with DNA, leading to damage and triggering cell death pathways.
- Inhibition of Key Enzymes : Compounds like this one may inhibit enzymes such as NAD(P)H-quinone oxidoreductase (NQO1), affecting cellular redox states and signaling pathways.
Biological Activity
Recent studies have demonstrated that naphthoquinone derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Specifically, the anticancer activity of 2-Phenylcarbamoyl-1,4-naphthoquinone derivatives has been highlighted through various in vitro studies.
Anticancer Activity
Research indicates that this compound may selectively inhibit the growth of various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- Mechanism of Action : Induction of apoptosis via ROS generation and DNA damage.
In one study, the compound was shown to reduce the viability of MDA-MB-231 cells significantly at higher concentrations, demonstrating a dose-dependent relationship between concentration and cell viability reduction .
Case Studies
- Study on MDA-MB-231 Cells :
- Study on A549 Cells :
Comparative Analysis with Other Naphthoquinones
The biological activity of 2-Phenylcarbamoyl-1,4-naphthoquinone can be compared with other naphthoquinones based on their structure and substituents:
| Compound Name | Anticancer Activity (IC50) | Mechanism |
|---|---|---|
| 2-Phenylcarbamoyl-1,4-naphthoquinone | Moderate (IC50 ~20 µM) | ROS generation |
| Naphthoquinone A | Low (IC50 ~100 µM) | DNA interaction |
| Naphthoquinone B | High (IC50 ~5 µM) | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Phenylcarbamoyl-1,4-naphthoquinone derivatives, and how can structural purity be confirmed?
- Methodology : Synthesis typically involves condensation reactions between naphthoquinone precursors and substituted phenylamines. For example, analogous compounds (e.g., quinoline derivatives) are synthesized via crystallization in ethyl acetate, yielding solid products .
- Characterization : Use 1H NMR (300–400 MHz in DMSO-d6 or CDCl3) to confirm proton environments and HRMS (ESI-TOF) to verify molecular ion peaks. Cross-check spectral data with computational simulations for structural validation .
- Example Protocol :
| Step | Condition | Technique | Outcome |
|---|---|---|---|
| Synthesis | Ethyl acetate, reflux | Crystallization | Yellow/white solids (75–90% yield) |
| Purification | Column chromatography (silica gel, hexane/EtOAc) | TLC monitoring | ≥95% purity |
Q. What safety precautions are critical when handling this compound?
- Hazard Information : The compound exhibits R36/37/38 hazards (irritation to eyes, respiratory tract, and skin) .
- Safety Protocol :
- Use fume hoods, nitrile gloves, and PPE.
- Store in airtight containers at 4°C to prevent degradation.
- Neutralize spills with inert adsorbents (e.g., vermiculite) .
Q. How can researchers confirm the electronic and steric effects of the 4-diethylamino-2-methylphenyl substituent?
- Techniques :
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to map electron density and steric hindrance.
- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess substituent-induced electronic effects .
Advanced Research Questions
Q. How can HPLC methods be optimized to determine lipophilicity (log k) for this compound?
- Method : Use reverse-phase HPLC (C18 column, 25 cm × 4.6 mm, 5 µm) with isocratic elution (MeOH:H2O = 70:30, 1 mL/min). Calculate log k from retention times relative to standards .
- Calibration : Validate with structurally similar naphthoquinones (e.g., 2-amino-1,4-naphthoquinone derivatives) .
Q. What reaction mechanisms explain the influence of alkyl chain length in naphthoquinone derivatives?
- Key Insight : Longer alkyl chains (e.g., >C8) in 2-alkanoylnaphthohydroquinones favor intramolecular cyclization over dimerization, altering product regiochemistry. For example, hydroxylamine reactions yield 2-(hydroxyamino)-1,4-naphthoquinone with C8+ substrates .
- Mechanistic Study : Conduct kinetic isotope effect (KIE) experiments or trap intermediates (e.g., using TEMPO) to identify rate-determining steps.
Q. How should researchers address contradictions in spectral data from alternative synthesis routes?
- Case Study : Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO vs. CDCl3) or tautomerism.
- Resolution :
- Perform variable-temperature NMR to detect dynamic equilibria.
- Compare HRMS fragmentation patterns with synthetic intermediates .
Data Contradiction Analysis
- Example : Conflicting yields in hydroxylamine-mediated syntheses (e.g., 50% vs. 75%).
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
